N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide
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Overview
Description
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-trifluoromethylphenyl group, a cyano group, and a naphthyridinylthioacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide typically involves multi-step organic reactions. Common steps might include:
Formation of the chloro-trifluoromethylphenyl intermediate: This can be achieved through halogenation and trifluoromethylation reactions.
Synthesis of the naphthyridinylthioacetamide moiety:
Coupling reactions: The final step involves coupling the chloro-trifluoromethylphenyl intermediate with the naphthyridinylthioacetamide moiety under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide: can be compared with other compounds having similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Biological Activity
N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)acetamide is a synthetic compound with potential therapeutic applications, particularly in the field of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This complex structure features a trifluoromethyl group and a naphthyridine derivative, which are known to enhance biological activity through various mechanisms.
1. Inhibition of Key Enzymes
Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been shown to inhibit the activity of certain kinases that are crucial for tumor growth.
2. Modulation of Signaling Pathways
The compound appears to affect several signaling pathways, including those related to apoptosis and cell cycle regulation. Its interaction with G-protein coupled receptors (GPCRs) has been noted, which may lead to altered cellular responses in cancerous tissues .
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
Case Study 1: Antitumor Efficacy
In a study involving human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was tested against breast and lung cancer cells, showing an IC50 value in the low micromolar range. This suggests a strong potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction in inflammation was correlated with improved clinical scores in treated animals .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4OS/c21-15-2-1-13(8-14(15)20(22,23)24)26-17(29)10-30-19-12(9-25)7-16-18(27-19)11-3-5-28(16)6-4-11/h1-2,7-8,11H,3-6,10H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIWHHIYQMCRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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